
2-Butyne, 1-(2-propynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyne, 1-(2-propynyloxy)- is an organic compound characterized by the presence of a triple bond between two carbon atoms and an ether linkage. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of 2-Butyne, 1-(2-propynyloxy)- makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne, 1-(2-propynyloxy)- can be achieved through multiple-step organic synthesis. One common method involves the reaction of 1-butyne with 2-propynyl alcohol under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the ether linkage without unwanted side reactions .
Industrial Production Methods
Industrial production of 2-Butyne, 1-(2-propynyloxy)- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-Butyne, 1-(2-propynyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes .
Scientific Research Applications
2-Butyne, 1-(2-propynyloxy)- has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Butyne, 1-(2-propynyloxy)- involves its interaction with molecular targets through its reactive triple bond and ether linkage. The compound can form adducts with various molecules, leading to changes in their chemical properties. The pathways involved in these interactions include radical formation, cyclization, and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Butyne, 1-(2-propynyloxy)- include:
1-Butyne: An alkyne with a triple bond at the terminal position.
2-Butyne: An alkyne with a triple bond in the middle of the molecule.
Uniqueness
This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
61051-00-1 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-prop-2-ynoxybut-2-yne |
InChI |
InChI=1S/C7H8O/c1-3-5-7-8-6-4-2/h2H,6-7H2,1H3 |
InChI Key |
JPOBDRSXSBENSP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
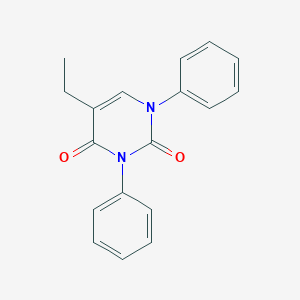
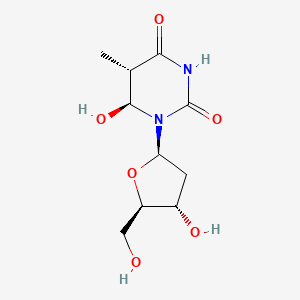
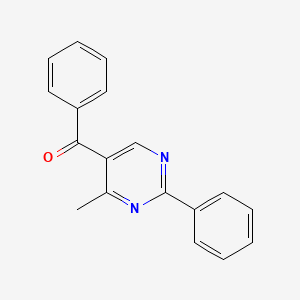
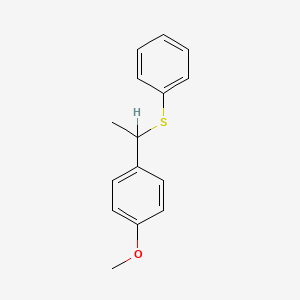
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)

![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
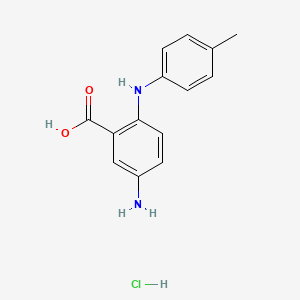
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)
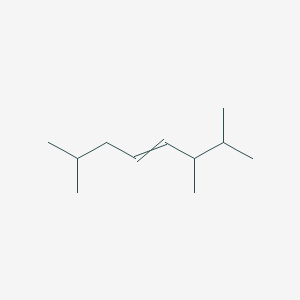

![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)
